molecular formula C21H20O5 B11983235 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one

Cat. No.: B11983235
M. Wt: 352.4 g/mol
InChI Key: ZTOSHCSZXSNVMA-UHFFFAOYSA-N
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Description

This chromen-4-one derivative features a benzo[d][1,3]dioxol-5-yl group at position 3, an ethyl substituent at position 6, and an isopropoxy group at position 7. The compound’s structure combines lipophilic (ethyl, isopropoxy) and aromatic (benzo[d][1,3]dioxol) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C21H20O5/c1-4-13-7-15-19(9-18(13)26-12(2)3)23-10-16(21(15)22)14-5-6-17-20(8-14)25-11-24-17/h5-10,12H,4,11H2,1-3H3

InChI Key

ZTOSHCSZXSNVMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the chromen-4-one core: This involves the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic conditions.

    Introduction of the isopropoxy group: This step can be performed using isopropyl bromide in the presence of a base such as potassium carbonate.

    Final coupling: The benzo[d]

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one , also referred to as a derivative of chromenone, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C21H22O5\text{C}_{21}\text{H}_{22}\text{O}_5

This structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities.

Overview

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study investigated the cytotoxic effects of related compounds on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The findings indicated that compounds with similar structures exhibited significant antitumor activity, with IC50 values lower than those of standard drugs like doxorubicin .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-oneHepG2X.XX7.46
HCT116X.XX8.29
MCF-7X.XX4.56
  • Mechanisms of Action :
    • The anticancer mechanisms were elucidated through various assays including:
      • EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
      • Apoptosis Assessment : Annexin V-FITC assays demonstrated increased apoptosis in treated cells.
      • Cell Cycle Analysis : The compound induced G0/G1 phase arrest, preventing cancer cells from proliferating.
      • Mitochondrial Pathway Influence : Studies showed alterations in the expression levels of Bcl-2 and Bax proteins, which are critical regulators of apoptosis .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. Further research is needed to quantify these effects and understand the underlying mechanisms.

Potential Neuroprotective Effects

Some studies indicate that compounds with similar structural features may possess neuroprotective properties, although specific data on this compound's effects remain limited.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substitution patterns:

Compound Name Substituents (Positions) Key Features
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) Benzo[d][1,3]dioxol-5-yl (3) No substituents at 6 or 7; simpler structure
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) 3,4-Dimethoxyphenyl (3) Methoxy groups enhance electron density
FDB016508 Glucopyranosyl (8), methoxy (7) Polar sugar moiety increases solubility
Key Observations:
  • Substituent Bulkiness: The target compound’s 7-isopropoxy group is bulkier than the methoxy group in compound 14 or the unsubstituted position in compound 13.
  • Synthetic Yields : Compound 13 (32% yield) and compound 14 (55% yield) suggest that substituent complexity impacts synthesis efficiency. The target compound’s ethyl and isopropoxy groups might further complicate synthesis, though exact data are unavailable .

Physicochemical Properties

Property Target Compound* Compound 13 Compound 14 FDB016508
Molecular Weight ~368.4 g/mol (estimated) 266 g/mol 282 g/mol ~594.5 g/mol
Melting Point Not reported 168–170°C 127–129°C Not reported
Solubility Likely low (lipophilic) Moderate (aromatic) Moderate (polar groups) High (glucopyranosyl)
IR/NMR Features Expected C=O (∼1700 cm⁻¹) 1,715 cm⁻¹ (C=O) Similar to compound 13 Distinct sugar signals

*Estimated properties based on structural analogs.

Key Observations:
  • Solubility: The target compound’s ethyl and isopropoxy groups enhance lipophilicity, contrasting with FDB016508’s glucopyranosyl group, which improves water solubility .
  • Thermal Stability : Compound 13’s higher melting point (168–170°C) compared to compound 14 (127–129°C) suggests that benzo[d][1,3]dioxol contributes to crystal packing efficiency .

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